molecular formula C36H58O8 B2644467 Lanost-8-en-3-one, 2-(4-carboxy-3-hydroxy-3-methyl-1-oxobutoxy)-24,25-dihydroxy-, (2alpha)- CAS No. 184962-60-5

Lanost-8-en-3-one, 2-(4-carboxy-3-hydroxy-3-methyl-1-oxobutoxy)-24,25-dihydroxy-, (2alpha)-

Cat. No.: B2644467
CAS No.: 184962-60-5
M. Wt: 618.852
InChI Key: FNHDSKHVYPYDAZ-RYUYIRJFSA-N
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Description

Lanost-8-en-3-one, 2-(4-carboxy-3-hydroxy-3-methyl-1-oxobutoxy)-24,25-dihydroxy-, (2alpha)-, is a complex steroidal compound with a molecular formula of C36H58O8

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the base structure of lanostane. Key steps may include:

  • Oxidation: Conversion of lanostane to lanost-8-en-3-one.

  • Esterification: Introduction of the 4-carboxy-3-hydroxy-3-methyl-1-oxobutoxy group.

  • Hydroxylation: Addition of hydroxyl groups at the 24,25 positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions, using catalysts and reagents to ensure high yield and purity. The process requires precise temperature control and the use of protective groups to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

  • Reduction: Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of different functionalized derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

  • Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new pharmaceuticals and bioactive molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Lanostane

  • Lanosterol

  • Clavaric acid

Uniqueness: Lanost-8-en-3-one, 2-(4-carboxy-3-hydroxy-3-methyl-1-oxobutoxy)-24,25-dihydroxy-, (2alpha)-, is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to its related compounds.

Properties

IUPAC Name

5-[[(2R,10S,13R,14R,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O8/c1-21(10-13-27(37)32(4,5)42)22-14-16-36(9)24-11-12-26-31(2,3)30(41)25(44-29(40)20-33(6,43)19-28(38)39)18-34(26,7)23(24)15-17-35(22,36)8/h21-22,25-27,37,42-43H,10-20H2,1-9H3,(H,38,39)/t21-,22-,25-,26?,27?,33?,34-,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHDSKHVYPYDAZ-JTKQVMFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(C[C@H](C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171687
Record name Lanost-8-en-3-one, 2-(4-carboxy-3-hydroxy-3-methyl-1-oxobutoxy)-24,25-dihydroxy-, (2alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184962-60-5
Record name Lanost-8-en-3-one, 2-(4-carboxy-3-hydroxy-3-methyl-1-oxobutoxy)-24,25-dihydroxy-, (2alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184962605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanost-8-en-3-one, 2-(4-carboxy-3-hydroxy-3-methyl-1-oxobutoxy)-24,25-dihydroxy-, (2alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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